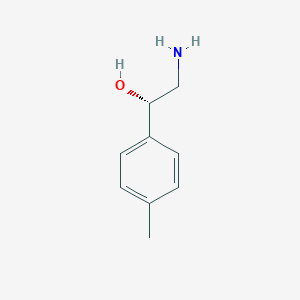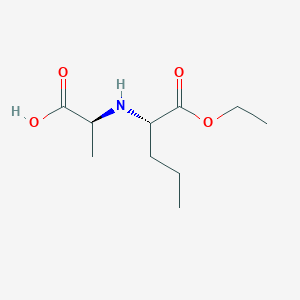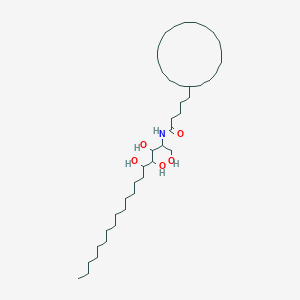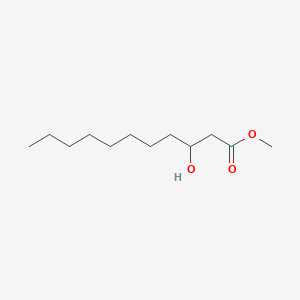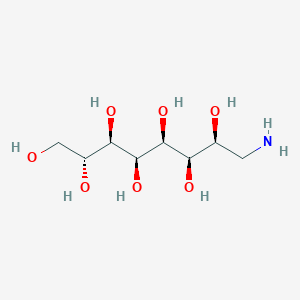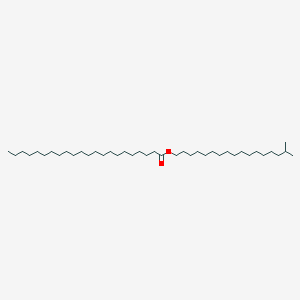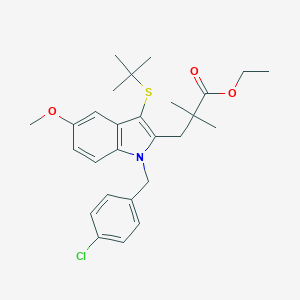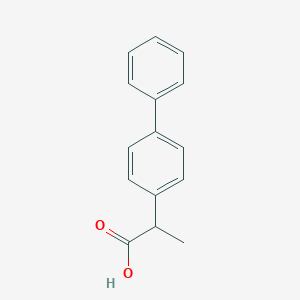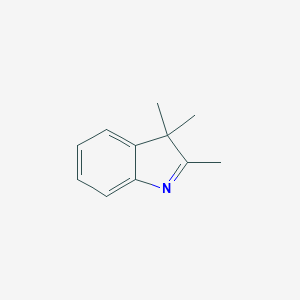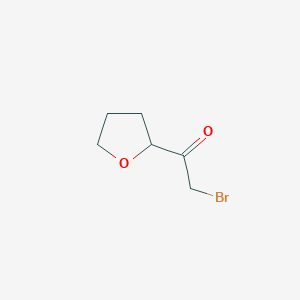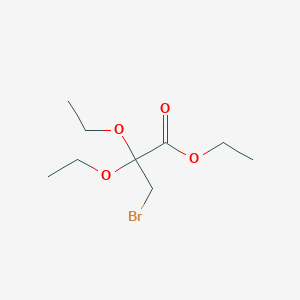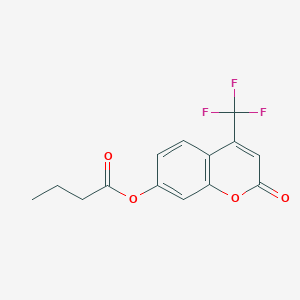
4-(Trifluoromethyl)umbelliferyl butyrate
Descripción general
Descripción
“4-(Trifluoromethyl)umbelliferyl butyrate” is a chemical compound with the empirical formula C14H11F3O4 . It has a molecular weight of 300.23 and is suitable for fluorescence . It is used as a fluorogenic substrate for esterases/lipases .
Molecular Structure Analysis
The molecular structure of “4-(Trifluoromethyl)umbelliferyl butyrate” is represented by the SMILES stringCCCC(=O)Oc1ccc2c(OC(=O)C=C2C(F)(F)F)c1 . This indicates that the compound contains a butyrate group attached to an umbelliferyl group, which is further substituted with a trifluoromethyl group. Physical And Chemical Properties Analysis
“4-(Trifluoromethyl)umbelliferyl butyrate” has a melting point of 93°C . It is soluble in 2-methoxyethanol, DMF, and DMSO . Its fluorescence excitation and emission maxima are at 384 nm and 500 nm, respectively, in 0.1 M phosphate pH 8.0 (lipase) .Aplicaciones Científicas De Investigación
Fluorometric Method for Lipase Inhibition Activity
4-(Trifluoromethyl)umbelliferyl butyrate, a derivative of methyl-umbelliferyl butyrate, has been utilized in a fluorometric method to assess lipase inhibition activity. This method is significant for screening biologically active materials for their ability to inhibit pancreatic lipase, an essential enzyme in fat digestion. The application is particularly relevant in the context of obesity and weight management, providing a robust assay for potential functional food development for weight reduction (Andlauer, Prunier & Prim, 2009).
Fluorogenic Cyanohydrin Esters in Enzyme Activity Probes
The compound has been used in the preparation of fluorogenic cyanohydrin esters, which release fluorescent products like umbelliferone. These esters are valuable as chiral probes for assessing esterase and lipase activity, demonstrating significant sensitivity and selectivity in biochemical applications (Leroy, Bensel & Reymond, 2003).
Nanoparticle Delivery Systems for Hepatocellular Carcinoma Treatment
In the field of drug delivery, derivatives of umbelliferone, such as umbelliferone β-D-galactopyranoside, have been incorporated into polymeric nanoparticles for treating hepatocellular carcinoma. This application highlights the potential of umbelliferone derivatives in enhancing the therapeutic efficacy of certain compounds against specific cancers (Kumar et al., 2017).
Antibacterial Activity of Umbelliferone Esters
Umbelliferone esters, synthesized through biocatalytic pathways, have shown promising antibacterial activity against various bacterial strains, including methicillin-resistant Staphylococcus aureus. This application underscores the compound's potential in developing new antibacterial agents (Soares et al., 2020).
Neuroprotective Coumarins in Medical Research
In neuroprotection studies, coumarins from the root of Angelica gigas, related to the chemical family of 4-(Trifluoromethyl)umbelliferyl butyrate, have shown significant activity against glutamate-induced toxicity in rat cortical cells. These findings indicate the importance of coumarins in neuroprotection research (Kang & Kim, 2007).
Electrocatalytic and Electrochemical Applications
In electrocatalysis, compounds like umbelliferone (a relative of 4-(Trifluoromethyl)umbelliferyl butyrate) have been studied for their electrochemical oxidation properties. Understanding these mechanisms is crucial in applications involving electrocatalysis and the development of semiconductor materials (Hu et al., 2011).
Direcciones Futuras
Propiedades
IUPAC Name |
[2-oxo-4-(trifluoromethyl)chromen-7-yl] butanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11F3O4/c1-2-3-12(18)20-8-4-5-9-10(14(15,16)17)7-13(19)21-11(9)6-8/h4-7H,2-3H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DIOAEWNUCWIZQK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)OC1=CC2=C(C=C1)C(=CC(=O)O2)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11F3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30350924 | |
| Record name | 4-(Trifluoromethyl)umbelliferyl butyrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30350924 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
300.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Trifluoromethyl)umbelliferyl butyrate | |
CAS RN |
141573-64-0 | |
| Record name | 4-(Trifluoromethyl)umbelliferyl butyrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30350924 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



